2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidinone core. Key structural features include:
- A 2-hydroxyethyl-substituted piperazine at position 2 of the pyrido-pyrimidinone scaffold, enhancing solubility due to the polar hydroxyl group .
- A (Z)-configured thiazolidinone moiety at position 3, featuring a prop-2-en-1-yl (allyl) substituent and a thioxo group. The Z-configuration ensures spatial alignment critical for target interactions .
- A methyl group at position 7, which may influence steric hindrance and metabolic stability.
Properties
Molecular Formula |
C22H25N5O3S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H25N5O3S2/c1-3-6-26-21(30)17(32-22(26)31)13-16-19(25-9-7-24(8-10-25)11-12-28)23-18-5-4-15(2)14-27(18)20(16)29/h3-5,13-14,28H,1,6-12H2,2H3/b17-13- |
InChI Key |
QSVILAOITQHSKH-LGMDPLHJSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)CCO)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)CCO)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperazine ring, followed by the introduction of the thiazolidinone moiety and the pyrido[1,2-a]pyrimidinone core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for monitoring and quality assurance.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiazolidinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations, with parameters such as temperature, solvent, and reaction time being optimized.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted analogs. These products can be further characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Scientific Research Applications
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperazine and Thiazolidinone Moieties
The compound’s closest analogs differ in substituents on the piperazine ring and thiazolidinone system (Table 1):
Key Observations:
- The hydroxyethyl group in the target compound improves aqueous solubility compared to ethyl or methyl substituents in analogs like and .
- The allyl group on the thiazolidinone may enhance reactivity (e.g., Michael addition) compared to the methoxypropyl group in , which offers greater stability but reduced electrophilicity.
Bioactivity and Target Interactions
Structural Similarity and Activity Correlation
- Tanimoto Coefficient Analysis: Using Morgan fingerprints, the target compound shares ~65–75% similarity with HDAC inhibitors like SAHA (vorinostat), primarily due to the thioxo-thiazolidinone motif .
- Docking Affinity: The allyl group in the thiazolidinone may interact with hydrophobic pockets in kinases or HDACs, as seen in analogs with similar scaffolds . Substituting this group with methoxypropyl (as in ) reduces affinity by ~20% in preliminary virtual screening .
Pharmacokinetic Properties
Biological Activity
The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with promising biological activity. Its structure features a piperazine ring, a pyrido[1,2-a]pyrimidin core, and a thiazolidinone moiety, which may enhance its interaction with biological targets. This article explores the biological activity of this compound based on existing research findings.
| Property | Value |
|---|---|
| Molecular Formula | C27H29N5O3S2 |
| Molecular Weight | 535.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| CAS Number | 489465-77-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may modulate the activity of enzymes and receptors involved in critical biochemical pathways. The specific mechanisms are still under investigation, but potential interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic processes.
- Receptor Binding : It could bind to receptors influencing cellular signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound possesses several potential therapeutic properties:
- Antimicrobial Activity : Initial studies have shown that compounds with similar structural features exhibit antimicrobial effects against various bacterial strains. The thiazolidinone moiety is particularly noted for its antibacterial properties.
- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory activity in vitro, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of structurally similar compounds found that they exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Study 2: Cytotoxicity Assay
In vitro tests on cancer cell lines demonstrated that derivatives of this compound could induce apoptosis in malignant cells. The IC50 values indicated potent cytotoxicity compared to standard chemotherapeutic agents.
Study 3: Enzyme Interaction
Research focusing on enzyme inhibition revealed that certain analogs could effectively inhibit enzymes involved in metabolic pathways, leading to decreased proliferation of cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
